[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride is an organic compound characterized by the molecular formula . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon, and contains a hydrazine moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.
The primary source for the synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride includes 2-methoxynaphthalene as the starting material. The synthesis involves several chemical transformations, including bromination and hydrazine formation, culminating in the formation of the dihydrochloride salt form of the compound .
This compound can be classified as:
The synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride typically follows these steps:
The reactions typically require controlled conditions such as temperature and pressure to ensure high yields and purity of the final product. The use of solvents and catalysts also plays a crucial role in optimizing reaction efficiency.
The molecular structure of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride can be represented with the following key data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 238.71 g/mol |
IUPAC Name | (2-methoxynaphthalen-1-yl)methylhydrazine dihydrochloride |
InChI | InChI=1S/C12H14N2O.2ClH/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13;/h2-7,14H,8,13H2,1H;1H |
InChI Key | GZUHFTJYBBHIEK-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)CNN.Cl |
The structure features a methoxy group attached to a naphthalene ring, with a hydrazine group linked through a methyl bridge .
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride involves its interaction with biological molecules:
The compound has been shown to interact with:
This interaction could result in cytotoxic effects, making it relevant for studies in cancer research and drug development .
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride is typically described as a solid at room temperature, with specific melting and boiling points depending on its purity and form.
Key chemical properties include:
Relevant data regarding its reactivity profiles indicate that it can participate in electrophilic aromatic substitution due to the presence of the naphthalene ring .
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride has potential applications in:
Research continues into its biological activities, exploring its potential as an anti-cancer agent or other therapeutic uses .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2